Globularin

Catalog No.
S1789864
CAS No.
1399-49-1
M.F
C24H28O11
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Globularin

Sourcing an iridoid marker that is both a specific chemotaxonomic standard and a lipophilic tyrosinase inhibitor presents a supply challenge. Globularin, the 10-O-cinnamoyl ester of catalpol (CAS 1399-49-1), extracted from Globularia alypum leaves (3.4% dw), meets these needs with confirmed IC50 41.94 μM against tyrosinase. • LC-MS/MS authentication standard for Globularia alypum, not replaceable by catalpol/aucubin. • Enhanced lipophilicity from cinnamoyl moiety supports membrane permeability and SAR studies. • Reference for hypoglycemic/hypolipidemic STZ-diabetic models (glibenclamide-insensitive).

CAS Number

1399-49-1

Product Name

Globularin

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate

Molecular Formula

C24H28O11

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

SCIGYBYAZUFDLA-LUVHZPKESA-N

Globularin has been reported in Penstemon glaber, Globularia orientalis, and other organisms with data available.

Synonyms

Globularin, 10-O-Cinnamoylcatalpol, Catalpol 10-cinnamate, [(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4a-yl]methyl (E)-3-phenylprop-2-enoate

Purity

≥98%

Package Size

1 mg, 5 mg

Globularin is a specialized iridoid glucoside, chemically defined as the 10-O-cinnamoyl ester of catalpol. Primarily extracted from the leaves of Globularia alypum at yields of approximately 3.4% by dry weight, it serves as a critical chemotaxonomic marker for botanical authentication and quality control in LC-MS/MS workflows [1]. In pharmacological and industrial research, globularin is utilized as a high-value reference standard for evaluating hypoglycemic, hypolipidemic, and tyrosinase-inhibitory activities. Its distinct cinnamoyl moiety imparts increased lipophilicity compared to its parent compound, catalpol, making it a highly relevant candidate for advanced formulation studies and pharmacokinetic modeling where membrane permeability is a limiting factor.

Research Fit

Iridoid glycoside with trans-cinnamoyl ester structure
Source-identified major constituent of Globularia alypum
Reported enzyme inhibition and metabolic model study context

Substituting globularin with more common iridoid glucosides, such as catalpol or aucubin, fundamentally alters experimental outcomes and formulation stability [1]. Catalpol is highly hydrophilic, which severely limits its passive cellular permeability and bioavailability in in vitro and in vivo models. The specific 10-O-cinnamoyl esterification in globularin overcomes this polarity barrier, altering its partition coefficient and enabling distinct biological interactions. Furthermore, in enzymatic assays, closely related structural analogs like globularicisin or baldaccioside fail to replicate globularin's specific binding affinity, such as its potent tyrosinase inhibition [2]. Consequently, using generic in-class substitutes compromises assay reproducibility and invalidates chemotaxonomic authentication protocols.

Substitution Risk

Isomer specificitytrans-Cinnamoyl configuration is critical; cis-isomer may not reproduce reported enzyme inhibition.
Iridoid class mismatchSubstitution with catalpol or aucubin may shift metabolic model-response profile.
Scaffold dependencyFree cinnamic acid does not capture glycoside-scaffold interaction context.

Selective Tyrosinase Inhibition

In comparative enzymatic screening, globularin demonstrates potent tyrosinase inhibitory activity with an IC50 of 41.94 μM. In stark contrast, closely related iridoid analogs, including globularicisin and baldaccioside, exhibit weak or negligible tyrosinase inhibition under identical assay conditions[1]. This structural specificity highlights the critical role of the 10-O-cinnamoyl group in enzyme binding.

Evidence DimensionTyrosinase inhibitory activity (IC50)
Target Compound DataGlobularin (IC50 = 41.94 μM)
Comparator Or BaselineGlobularicisin / Baldaccioside (Weak/No activity)
Quantified Difference>10-fold difference in inhibitory potency
ConditionsIn vitro tyrosinase inhibition assay

Procurement of exact globularin is essential for dermatological and cosmetic R&D targeting hyperpigmentation, as close structural analogs lack the required enzymatic activity.

Tyrosinase Inhibition
Head-to-head
79.6% inhibition vs. 4.2% (cis-isomer)
Reported trans-cinnamoyl-dependent inhibition
Mushroom tyrosinase, 500 μM

Hypoglycemic Efficacy in STZ Models

Globularin exhibits robust hypoglycemic effects in severe streptozotocin (STZ)-induced diabetic rat models. A single intraperitoneal administration of globularin (100 mg/kg) significantly reduced blood glucose levels at 3, 6, and 8 hours post-dose. Conversely, the standard clinical benchmark glibenclamide (0.6 mg/kg) failed to show any significant effect on hyperglycemia in this specific model, likely due to the severe destruction of pancreatic β-cells which sulfonylureas rely upon [1].

Evidence DimensionBlood glucose reduction in STZ-diabetic rats
Target Compound DataGlobularin (Significant reduction at 3h, 6h, 8h)
Comparator Or BaselineGlibenclamide (No significant effect)
Quantified DifferenceSustained efficacy vs. complete failure of standard baseline
ConditionsSTZ-induced diabetic rats, single IP administration

Validates globularin as a superior reference standard for developing hypoglycemic agents in models where standard sulfonylurea benchmarks are ineffective.

IC50 Tyrosinase
Head-to-head
41.94 μM
Only iridoid with measurable IC50 in tested set
Kojic acid IC50 5.40 μM

Chemotaxonomic Marker for Authentication

In the quality control of commercial botanical extracts, globularin serves as the definitive marker for Globularia alypum. It is isolated at high yields of approximately 3.4% from the dry matter of leaves. Unlike aucubin or catalpol, which are ubiquitous across multiple plant families (e.g., Plantaginaceae, Scrophulariaceae), globularin's restricted phylogenetic distribution allows it to act as a precise LC-MS/MS marker to detect adulteration or verify the specific origin of raw materials[1].

Evidence DimensionSpecificity as an analytical marker
Target Compound DataGlobularin (Highly specific to Globularia spp., ~3.4% yield)
Comparator Or BaselineAucubin / Catalpol (Ubiquitous, non-specific)
Quantified DifferenceDefinitive species authentication vs. generic family-level presence
ConditionsLC-MS/MS botanical profiling

Industrial buyers must procure pure globularin as an analytical standard to ensure the authenticity and regulatory compliance of Globularia-derived raw materials.

In Vivo Metabolic Endpoints
Reported
Blood glucose ↓; TC −22.6%; TG −53.8%
Reported metabolic model-response context
STZ rat model, 100 mg/kg i.p., 2× daily

Enhanced Lipophilicity for Pharmacokinetics

The pharmacokinetic utility of iridoids is often limited by their high polarity. Catalpol, the parent core of globularin, is extremely hydrophilic, restricting its passive diffusion across lipid bilayers. The esterification of catalpol with a cinnamoyl group at the 10-O position to form globularin significantly increases the molecule's lipophilicity. Studies on natural catalpol derivatives indicate that such low-polarity substituents dramatically enhance cellular permeability and overall pharmacological potency compared to the parent aglycone [1].

Evidence DimensionStructural lipophilicity and permeability potential
Target Compound DataGlobularin (10-O-cinnamoylcatalpol; lipophilic ester)
Comparator Or BaselineCatalpol (Highly polar parent compound)
Quantified DifferenceEnhanced passive diffusion capability due to the non-polar cinnamoyl moiety
ConditionsPharmacokinetic and formulation modeling

Buyers developing oral or topical formulations should select globularin over catalpol to overcome the inherent bioavailability limitations of highly polar iridoid glucosides.

SAR: Stereochemistry
Head-to-head
trans-isomer 19× more active than cis
Cinnamoyl configuration-dependent activity
Free cinnamic acid IC50 353.99 μM
Isolation & Source
Reported
3.4% yield from G. alypum leaves
Source characterization context
Major metabolite by LC-PDA-ESI-MSⁿ

Botanical QC Reference Standard

Due to its high concentration (3.4%) and species specificity, globularin is the required standard for LC-MS/MS authentication of Globularia alypum extracts in the dietary supplement and herbal medicine industries [1].

Tyrosinase Inhibitor Screening

With a confirmed IC50 of 41.94 μM against tyrosinase, globularin is an ideal pure active ingredient or benchmark for developing novel skin-lightening and anti-hyperpigmentation formulations, outperforming closely related iridoid analogs [2].

Anti-Diabetic Lead Compound

Globularin's proven efficacy in severe STZ-induced diabetic models—where standard drugs like glibenclamide fail—makes it a crucial reference compound for researching insulin-independent hypoglycemic pathways [3].

Pharmacokinetic Permeability Studies

As a lipophilic 10-O-cinnamoyl derivative of catalpol, globularin is utilized in structure-activity relationship (SAR) studies to model how esterification improves the membrane permeability and bioavailability of highly polar natural products[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tyrosinase Inhibition Studies
trans-Cinnamoyl iridoid glycoside
Enzyme inhibition endpoint; isomer specificity
Metabolic Model Studies
Dual metabolic endpoint iridoid
Model-specific glucose/lipid endpoint review
Phytochemical Analysis
Major G. alypum constituent
Analytical marker identity and purity
SAR Studies
Stereochemical activity determinant
Cinnamoyl ester configuration-activity

XLogP3

-0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

492.16316171 Da

Monoisotopic Mass

492.16316171 Da

Heavy Atom Count

35

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